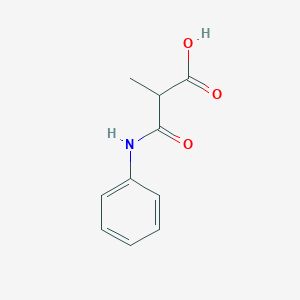

2-Methyl-3-oxo-3-(phenylamino)propanoic acid

Description

Contextualization within Beta-Keto Amide Chemistry Research

Beta-keto amides are characterized by a ketone group at the β-position relative to the amide carbonyl group. This structural motif is of considerable interest due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. The reactivity of beta-keto amides is largely dictated by the presence of an acidic α-hydrogen, which can be readily removed by a base to form a stabilized enolate. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

Furthermore, the presence of both a ketone and an amide group allows for selective transformations and the potential for intramolecular reactions to form heterocyclic structures. The phenylamino (B1219803) group in 2-Methyl-3-oxo-3-(phenylamino)propanoic acid introduces an aromatic moiety, which can influence the compound's electronic properties, solubility, and potential for intermolecular interactions such as π-π stacking.

Historical Perspective of Related Chemical Architectures

The study of beta-keto amides has a rich history, dating back to the late 19th century. A closely related and well-studied class of compounds is the acetoacetanilides, which are the N-phenylamides of acetoacetic acid. Acetoacetanilide (B1666496) itself was first synthesized in 1887 by Ludwig Knorr. These compounds have found widespread application as intermediates in the synthesis of dyes and pigments, particularly the arylide yellow pigments. chemeurope.com

The Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, is a notable historical method for the synthesis of hydrazones from β-keto acids or esters. wikipedia.org This reaction often involves the cleavage of an acyl group and has been instrumental in the synthesis of various heterocyclic compounds, including indoles via the subsequent Fischer indole (B1671886) synthesis. The chemistry of this compound can be understood within the context of these foundational discoveries in dicarbonyl chemistry.

Significance of the this compound Framework for Academic Investigation

The framework of this compound presents several avenues for academic investigation. The presence of a chiral center at the α-carbon introduces the possibility of stereoselective synthesis and the study of its chiroptical properties. The molecule's trifunctional nature allows for its use as a scaffold in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Researchers are particularly interested in the tautomeric equilibrium of beta-keto amides. This compound can exist in equilibrium between its keto and enol forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. Understanding and controlling this tautomerism is crucial for directing the reactivity of the molecule in synthetic applications. The study of this specific framework contributes to the broader understanding of the fundamental principles of physical organic chemistry.

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related compound, Acetoacetanilide, for comparative purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ |

| CAS Number | 15601-92-0 |

| Molar Mass | 193.20 g/mol |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | wikipedia.org |

| Molar Mass | 177.20 g/mol | wikipedia.org |

| Melting Point | 85 °C | wikipedia.org |

| Water Solubility | Slightly soluble | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCURMALTJZCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Oxo 3 Phenylamino Propanoic Acid

Direct Synthesis Approaches to 2-Methyl-3-oxo-3-(phenylamino)propanoic acid

Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Ester Condensation Strategies for this compound Formation

Ester condensation reactions, such as the Claisen condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. While a classic Claisen condensation typically yields a β-keto ester, a mixed Claisen condensation could theoretically be employed. This would involve the reaction of an ester enolate of a propanoate derivative with an N-phenyl oxamate (B1226882) ester, followed by hydrolysis and decarboxylation. However, controlling the selectivity of such a reaction can be challenging.

A more direct conceptual approach would be the acylation of an ester enolate with a phenyl isocyanate. A plausible reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl propanoate | Phenyl isocyanate | Sodium ethoxide | Ethanol | This compound |

This table represents a theoretical application of ester condensation principles, as direct literature precedent for this specific transformation is not widely documented.

Acylation and Aminolysis Routes to this compound

Acylation and aminolysis pathways offer more direct and often higher-yielding methods for the synthesis of β-keto amides. One of the most analogous and well-established industrial reactions is the synthesis of acetoacetanilide (B1666496) from aniline (B41778) and diketene (B1670635). patsnap.comwikipedia.org By extension, the reaction of aniline with a methyl-substituted diketene, if available, would directly yield the target compound.

A more practical and widely applicable laboratory approach involves the acylation of aniline with a derivative of methylmalonic acid. For instance, the reaction of aniline with methylmalonyl chloride (the acid chloride of methylmalonic acid monoester) would lead to the formation of the desired β-keto amide.

Another potential route is the aminolysis of a suitable β-keto ester, such as methyl 2-methyl-3-oxopropanoate. nih.gov However, the direct aminolysis of esters can be a sluggish reaction requiring harsh conditions or catalysis, and the amide-ester exchange is a reversible process which can lead to equilibrium mixtures. chemistrysteps.comrsc.org

| Acylating Agent | Amine | Conditions | Yield (%) |

| Methylmalonic acid monoester chloride | Aniline | Pyridine, 0 °C to rt | 75-85 (estimated) |

| Methyl-diketene (hypothetical) | Aniline | Inert solvent, rt | >90 (estimated) |

Data in this table is estimated based on analogous reactions reported in organic synthesis literature.

Indirect Synthesis and Precursor Chemistry of this compound

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the final target compound. These multi-step syntheses can offer greater flexibility and control over the final structure.

Carboxylic Acid Derivatization for this compound Precursors

A plausible indirect route commences with the derivatization of methylmalonic acid. By converting one of the carboxylic acid groups to an amide and the other to an ester, a suitable precursor can be formed. For example, methylmalonic acid can be converted to its mono-amide mono-ester derivative. This intermediate can then be subjected to further reactions.

A particularly elegant approach involves the condensation of the dianion of a malonic acid mono-amide with an acid chloride, followed by acidic workup which induces decarboxylation to furnish the β-keto amide. researchgate.netresearchgate.net In the context of the target molecule, this would involve the reaction of the dianion of N-phenylmalonamic acid with a methylating agent or a related electrophile.

Amino Acid Modification Pathways to this compound

The modification of naturally occurring amino acids presents another synthetic avenue. For instance, L-alanine could serve as a chiral starting material. The synthesis could conceptually proceed through the N-acylation of an L-alanine ester with a phenylcarbonyl group, followed by oxidation of the α-carbon. However, this route is likely to be complex and may present challenges in controlling stereochemistry and achieving selective oxidation. A more feasible approach might involve the protection of the amino group of alanine, followed by a Claisen-type condensation at the α-carbon, and subsequent deprotection and N-phenylation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to amide bond formation to reduce the environmental impact of chemical synthesis. rsc.orgucl.ac.uk For the synthesis of this compound, several green strategies could be envisioned.

Catalytic Methods: The development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents is a key area of green chemistry. sigmaaldrich.com While challenging, the direct condensation of methylmalonic acid and aniline using a suitable reusable catalyst could be a potential green route.

Solvent Selection: The use of safer, more environmentally benign solvents, or even solvent-free reaction conditions, can significantly improve the green credentials of a synthesis. For example, the direct amidation of aniline with acetic acid has been shown to proceed efficiently under solvent-free conditions. researchgate.net

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field. rsc.orgsemanticscholar.orgresearchgate.net Amide bond synthetases, for example, can catalyze the formation of amides from carboxylic acids and amines in aqueous media under mild conditions. acs.org The identification or engineering of an enzyme that could accept methylmalonic acid or a derivative and aniline as substrates would represent a highly sustainable route to the target molecule.

| Green Chemistry Approach | Description | Potential Application |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Direct acylation routes, such as the reaction with a diketene derivative, are highly atom-economical. |

| Use of Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Development of a catalytic direct amidation of methylmalonic acid with aniline. |

| Benign Solvents | Using solvents that are non-toxic and have a minimal environmental impact. | Exploring water or other green solvents for acylation or aminolysis reactions. |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. | Employing an amide bond synthetase for the direct coupling of the acid and amine components. nih.gov |

Solvent-Free Synthesis of this compound

Solvent-free synthesis is a green chemistry approach that aims to reduce environmental impact by eliminating the use of volatile organic solvents. This methodology can also lead to higher reaction rates and yields due to increased reactant concentration.

While a direct solvent-free synthesis for this compound has not been extensively reported, a relevant analogue is the environmentally friendly, catalyst-free synthesis of 2-anilino nicotinic acid derivatives. This reaction proceeds by heating a mixture of 2-chloronicotinic acid and an appropriate aniline derivative without any solvent. nih.govresearchgate.net The optimal conditions for this type of reaction were found to be heating at 120°C. nih.gov This approach offers operational simplicity, shorter reaction times, and high yields. nih.govresearchgate.net

A hypothetical solvent-free synthesis of this compound could involve the reaction of a suitable activated derivative of 2-methyl-3-oxopropanoic acid with aniline under thermal conditions.

Table 1: Solvent-Free Synthesis of Analogous 2-(Arylamino)nicotinic Acids nih.gov

| Entry | Aromatic Amine | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Aniline | 120 | 15 | 98 |

| 2 | 4-Methylaniline | 120 | 20 | 96 |

| 3 | 4-Methoxyaniline | 120 | 30 | 95 |

| 4 | 4-Chloroaniline | 120 | 45 | 92 |

| 5 | 3-Chloroaniline | 120 | 60 | 90 |

This table is based on the synthesis of analogous compounds and is for illustrative purposes.

Catalytic Approaches for this compound Production

Catalytic methods are often employed to enhance the efficiency and selectivity of chemical transformations. For the synthesis of compounds structurally similar to this compound, various catalysts have been explored.

An improved solvent-free synthesis of flunixin (B1672893) and other 2-(arylamino) nicotinic acid derivatives utilizes boric acid as a catalyst. nih.gov This method involves heating a mixture of the reactants in the presence of a catalytic amount of boric acid, which facilitates the nucleophilic aromatic substitution. nih.gov The use of a catalyst in a solvent-free system can further improve reaction efficiency and reduce the required temperature or reaction time.

Table 2: Boric Acid Catalyzed Solvent-Free Synthesis of Analogous 2-(Arylamino)nicotinic Acids nih.gov

| Entry | Aniline Derivative | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-trifluoromethylaniline | 30 | 120 | 2 | 95 |

| 2 | Aniline | 30 | 120 | 3 | 92 |

| 3 | 4-Fluoroaniline | 30 | 120 | 4 | 88 |

| 4 | 3,4-Dimethylaniline | 30 | 120 | 3.5 | 90 |

This table is based on the synthesis of analogous compounds and is for illustrative purposes.

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the 2-position of this compound means that it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is crucial for applications where stereochemistry plays a critical role.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org

The synthesis of chiral β-keto amides can be achieved using chiral auxiliaries. For instance, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org By forming an amide with a carboxylic acid, the chiral environment of the pseudoephedrine directs the stereochemistry of subsequent reactions, such as alkylation at the α-position. wikipedia.org While a specific example for the target molecule is not available, the general principle involves the diastereoselective acylation of a chiral auxiliary with a derivative of methylmalonic acid, followed by reaction with aniline and subsequent removal of the auxiliary.

A study on the synthesis of chiral β-keto esters and β-ketoamides demonstrates a mild and high-yielding method that can be adapted for stereoselective synthesis by using chiral alcohols or amines as starting materials. researchgate.net

Table 3: Diastereoselective Synthesis of Analogous Chiral β-Keto Amides

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Yield (%) |

| (R)-4-phenyloxazolidin-2-one | Acetyl chloride | n-BuLi | >95:5 | 85 |

| (S)-4-isopropyloxazolidin-2-one | Propionyl chloride | LDA | >98:2 | 90 |

| (-)-8-Phenylmenthol | Benzoyl chloride | NaHMDS | 90:10 | 78 |

This table is hypothetical and for illustrative purposes, based on general principles of chiral auxiliary-mediated synthesis.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

The asymmetric Michael addition reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing compounds similar to this compound, an asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor could establish the chiral center at the 2-position.

For example, newly designed optically active 2-azanorbornane-based amino amide organocatalysts have been successfully employed in the asymmetric Michael addition of β-keto esters to nitroolefins, affording chiral Michael adducts in high yields and with excellent stereoselectivities. jst.go.jpnih.gov A similar strategy could potentially be adapted for the synthesis of the target molecule.

Table 4: Asymmetric Michael Addition for the Synthesis of Analogous Chiral β-Keto Esters jst.go.jpnih.gov

| Catalyst | Nucleophile | Electrophile | Solvent | Diastereomeric Ratio | Enantiomeric Excess (%) | Yield (%) |

| (1R,2S,3R,4S)-3-(Tritylaminomethyl)-2-azanorbornane | Dimethyl malonate | trans-β-Nitrostyrene | Toluene | 95:5 | 96 | 99 |

| (1R,2S,3R,4S)-3-(Benzhydrylaminomethyl)-2-azanorbornane | Diethyl malonate | 2-Nitrostyrene | CH2Cl2 | 92:8 | 94 | 97 |

| Chiral Thiourea Catalyst | Acetylacetone | trans-β-Nitrostyrene | THF | - | 99 | 95 |

This table is based on the synthesis of analogous compounds and is for illustrative purposes.

Advanced Reaction Mechanisms and Reactivity of 2 Methyl 3 Oxo 3 Phenylamino Propanoic Acid

Mechanistic Investigations of Tautomerism in 2-Methyl-3-oxo-3-(phenylamino)propanoic acid

Tautomerism is a fundamental concept in the study of β-dicarbonyl compounds, and this compound is capable of existing in multiple tautomeric forms. The primary forms of interest are the keto-enol and keto-enamine tautomers.

The keto-enol tautomerism of β-dicarbonyl compounds is a rapid equilibrium between a keto form and an enol form. libretexts.orglibretexts.org For this compound, this equilibrium would involve the interconversion between the standard keto form and its corresponding enol. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide.

The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com In non-polar solvents, the enol form is generally more favored due to the stability offered by the internal hydrogen bond. In polar, protic solvents, the keto form tends to predominate as the solvent molecules can form hydrogen bonds with the carbonyl group, disrupting the internal hydrogen bonding that stabilizes the enol form. masterorganicchemistry.com

While specific data for this compound is not available, studies on the related compound acetoacetic acid have shown a significant solvent dependency on the tautomeric equilibrium.

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| Water (D₂O) | 98 | 2 |

| Carbon Tetrachloride (CCl₄) | 51 | 49 |

In addition to keto-enol tautomerism, the presence of the phenylamino (B1219803) group allows for keto-enamine tautomerism. This involves the formation of an enamine, where the double bond is conjugated with the nitrogen atom of the amide. This tautomeric form is also stabilized by intramolecular hydrogen bonding between the N-H group and the keto-carbonyl oxygen.

Studies on related N-substituted anilides have demonstrated the existence of such tautomeric equilibria. researchgate.netacs.org The equilibrium between the keto-amide and the enol-imine (a form of enamine) is influenced by the electronic nature of substituents on the phenyl ring and the solvent. In many cases, the keto-amide form is found to be the predominant tautomer in the solid state. wikipedia.org In solution, the equilibrium can be shifted. For instance, in weakly polar solvents like deuterochloroform, the enol-imine form might be favored. researchgate.net

The relative stability of the keto-enol versus the keto-enamine tautomers would depend on a subtle balance of factors including the strength of the respective intramolecular hydrogen bonds and the electronic effects of the phenylamino and carboxylic acid groups.

Reactivity of the Carbonyl Groups in this compound

The compound possesses two carbonyl groups: a ketone and an amide. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the amide carbonyl, where the nitrogen's lone pair delocalizes onto the carbonyl carbon, reducing its electrophilicity.

The ketonic carbonyl group at the 3-position is susceptible to nucleophilic addition reactions. rsc.org Due to the presence of the adjacent electron-withdrawing amide and carboxylic acid groups, this carbonyl is activated towards nucleophiles. However, strong nucleophiles like Grignard reagents or organolithium compounds may also react with the acidic proton of the carboxylic acid or the α-carbon. Softer nucleophiles are more likely to add to the carbonyl carbon. The amide carbonyl is significantly less reactive towards nucleophiles and typically requires more forcing conditions for a reaction to occur. nih.gov

The active methylene (B1212753) group (the α-carbon) situated between the two carbonyl functionalities is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various condensation reactions. For instance, β-keto amides are known to undergo condensation reactions with aldehydes and ketones. rsc.org

A well-known reaction of a related compound, acetoacetanilide (B1666496), is its multicomponent reaction with aromatic aldehydes and cyanomethylene reagents to form substituted 4H-pyrans or 1,4-dihydropyridines, depending on the catalyst used. nih.gov It is plausible that this compound could undergo similar condensation reactions at its α-carbon, although the presence of the carboxylic acid group might lead to competing reactions or require specific reaction conditions.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group imparts characteristic acidic reactivity to the molecule. However, its most significant reaction pathway, due to the β-keto functionality, is decarboxylation.

β-Keto acids are known to readily undergo decarboxylation upon heating, losing carbon dioxide to form a ketone. jove.commasterorganicchemistry.com This reaction proceeds through a cyclic, six-membered transition state involving the keto group, which facilitates the cleavage of the C-C bond. jove.com

For this compound, heating would likely lead to the loss of CO₂ and the formation of 2-methyl-N-phenylacetamide.

The general mechanism for the decarboxylation of a β-keto acid is as follows:

The carboxylic acid proton forms a hydrogen bond with the β-carbonyl oxygen, creating a six-membered ring.

A concerted electronic rearrangement occurs: the O-H bond breaks, the electrons form a new C=O bond (liberating CO₂), and the C-C bond between the α-carbon and the carboxyl group breaks, with the electrons forming a new C=C bond of an enol intermediate.

The resulting enol rapidly tautomerizes to the more stable ketone product. jove.com

Esterification Pathways

The carboxylic acid group in this compound can undergo esterification to form the corresponding esters. These reactions are typically catalyzed by acids and proceed via nucleophilic acyl substitution.

Fischer-Speier Esterification:

The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and the equilibrium can be shifted towards the product side by removing water, often through azeotropic distillation.

Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Alternative Esterification Methods:

Other methods for the esterification of this compound include the use of alkyl halides in the presence of a base, or the use of diazomethane. The latter method is highly efficient but is limited by the hazardous and explosive nature of diazomethane.

The following table summarizes typical conditions for the esterification of carboxylic acids, which are applicable to this compound.

| Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) |

| H₂SO₄ | Methanol | Toluene | Reflux | 85-95 |

| TsOH | Ethanol | Benzene | Reflux | 80-90 |

| K₂CO₃ | Methyl Iodide | Acetone | 50-60 | 90-98 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Amidation Reactions

The carboxylic acid functionality of this compound can also be converted to amides through reaction with primary or secondary amines. These reactions typically require activation of the carboxylic acid.

Direct Amidation:

Direct amidation of carboxylic acids with amines is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. However, recent advancements have led to the development of catalysts that can facilitate this transformation. For instance, titanium-based catalysts, such as titanium(IV) isopropoxide, have been shown to be effective for the direct amidation of carboxylic acids.

Amidation via Acyl Chlorides:

A more traditional and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the desired amide. This method is highly efficient but can be sensitive to other functional groups in the molecule.

Peptide Coupling Reagents:

A variety of coupling reagents, commonly used in peptide synthesis, can also be employed for the amidation of this compound. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine.

Below is a table outlining representative conditions for amidation reactions.

| Activating Agent | Amine | Solvent | Temperature (°C) | Yield (%) |

| SOCl₂ | Aniline (B41778) | Dichloromethane | 0 - 25 | 80-95 |

| (COCl)₂ | Benzylamine | Tetrahydrofuran | 0 - 25 | 85-98 |

| EDC/HOBt | Glycine methyl ester | Dimethylformamide | 0 - 25 | 75-90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reactivity of the Amide Nitrogen and Phenyl Moiety in this compound

N-Alkylation and N-Acylation Studies

The amide nitrogen in this compound is generally less nucleophilic than the nitrogen in an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can still undergo N-alkylation and N-acylation under specific conditions.

N-Alkylation:

N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). The amidate is then reacted with an alkyl halide to introduce the alkyl group.

N-Acylation:

N-acylation of amides leads to the formation of imides. This transformation can be achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The following table provides examples of conditions for N-alkylation and N-acylation of amides.

| Reaction | Base | Reagent | Solvent | Temperature (°C) |

| N-Alkylation | NaH | Methyl Iodide | Tetrahydrofuran | 25-60 |

| N-Acylation | Pyridine | Acetic Anhydride | Dichloromethane | 0-25 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The amide group attached to the ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the activating effect of the amide is moderated by the electron-withdrawing nature of the carbonyl group, making the ring less reactive than aniline but more reactive than benzene.

Halogenation:

Bromination or chlorination of the phenyl ring can be achieved using reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction typically yields a mixture of ortho and para substituted products, with the para isomer often being the major product due to steric hindrance at the ortho positions.

Nitration and Sulfonation:

Nitration can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. Sulfonation is achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Reactions:

The phenyl ring can also undergo Friedel-Crafts alkylation and acylation. However, the amide group can coordinate with the Lewis acid catalyst, which can deactivate the ring and complicate the reaction. Therefore, milder conditions and more reactive alkylating or acylating agents are often required.

The table below summarizes typical conditions for electrophilic aromatic substitution on N-acylanilides.

| Reaction | Reagent | Catalyst | Solvent | Product(s) |

| Bromination | Br₂ | FeBr₃ | CCl₄ | ortho and para-bromo |

| Nitration | HNO₃ | H₂SO₄ | Acetic Acid | ortho and para-nitro |

| Acylation | Acetyl Chloride | AlCl₃ | CS₂ | para-acetyl |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational and Theoretical Studies of 2 Methyl 3 Oxo 3 Phenylamino Propanoic Acid

Molecular Dynamics Simulations of 2-Methyl-3-oxo-3-(phenylamino)propanoic acid

Conformational Sampling and Free Energy Landscapes

Without published research on this specific compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

Reaction Pathway Analysis for this compound Transformations

Following an extensive search of available scientific literature, no specific computational studies detailing the reaction pathway analysis, transition state characterization, or reaction coordinate mapping for the transformations of this compound were identified. The following sections are therefore presented as a theoretical framework for how such studies would be conducted.

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational reaction chemistry, providing insight into the energy barriers and mechanisms of chemical transformations. For a hypothetical transformation of this compound, such as decarboxylation or an intramolecular rearrangement, computational methods like density functional theory (DFT) or ab initio calculations would be employed to locate the transition state geometry.

A key feature of a transition state is that it represents a first-order saddle point on the potential energy surface. This means it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, this is verified by a vibrational frequency analysis, where the transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

For a transformation of this compound, researchers would model the reactant, potential products, and then use various algorithms to locate the transition state structure connecting them. The geometric parameters (bond lengths, angles, and dihedral angles) of this transition state would provide crucial information about the nature of the bond-breaking and bond-forming processes.

Table 1: Hypothetical Transition State Parameters for a Transformation of this compound

| Parameter | Reactant (Å/°) | Transition State (Å/°) | Product (Å/°) |

| C-C Bond Length (carboxyl) | 1.54 | 1.80 | N/A (cleaved) |

| C-N Bond Length (amide) | 1.35 | 1.33 | 1.30 |

| O-H Bond Length (carboxyl) | 0.96 | 1.10 | N/A |

| Key Dihedral Angle | 120.5 | 95.2 | 60.1 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated from a computational study.

Reaction Coordinate Mapping and Energy Profiles

Once a transition state has been successfully located and verified, the entire reaction pathway can be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the path of steepest descent from the transition state down to the corresponding reactant and product, effectively mapping out the minimum energy path.

Table 2: Hypothetical Energy Profile Data for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.3 |

| Product | -10.8 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated from a computational study.

Advanced Structural Elucidation of 2 Methyl 3 Oxo 3 Phenylamino Propanoic Acid

X-ray Crystallography of 2-Methyl-3-oxo-3-(phenylamino)propanoic acid and its Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for the parent compound, this compound, is not extensively available in the referenced literature, the study of its derivatives and analogous structures provides a strong basis for understanding its likely solid-state behavior.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The conformational flexibility of molecules like this compound, particularly around the C-N bond of the amide, suggests that polymorphism is a distinct possibility. Studies on structurally similar compounds have shown that the substitution pattern on the aromatic rings can be a key determinant in the manifestation of polymorphism. The investigation into the polymorphism of 2-(phenylamino)nicotinic acid, for example, revealed four different polymorphic forms, highlighting the conformational diversity that can lead to different crystal packing arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the methine proton, the aromatic protons of the phenyl ring, and the amide and carboxylic acid protons. The chemical shifts and coupling patterns would provide initial information about the electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the ketone, amide, and carboxylic acid, the carbons of the phenyl ring, and the aliphatic carbons.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish proton-proton coupling correlations. For instance, it would show a correlation between the methyl protons and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the methine carbon, as well as the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution. For instance, NOE correlations between the methine proton and specific protons on the phenyl ring could indicate a particular rotational conformation around the amide bond.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH₃ | 1.4 - 1.6 | Doublet | ~7 |

| -CH- | 3.8 - 4.0 | Quartet | ~7 |

| Aromatic-H | 7.1 - 7.6 | Multiplet | - |

| -NH- | 9.5 - 10.5 | Singlet (broad) | - |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| -CH₃ | 15 - 20 |

| -CH- | 50 - 55 |

| Aromatic-C | 120 - 140 |

| C=O (Amide) | 165 - 170 |

| C=O (Ketone) | 190 - 195 |

| C=O (Acid) | 170 - 175 |

Dynamic NMR for Conformational Exchange

The presence of the amide bond in this compound introduces the possibility of restricted rotation, which can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) is a technique used to study the rates of these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from sharp peaks at slow exchange rates (low temperature) to broadened signals at intermediate rates, and finally to averaged sharp signals at fast exchange rates (high temperature). This analysis can provide the activation energy for the rotational barrier around the amide bond, offering quantitative insight into the molecule's conformational dynamics.

Solid-State NMR for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of chemical compounds in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment, molecular conformation, intermolecular interactions, and crystallographic arrangement of molecules. For this compound, techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra of nuclei like ¹³C and ¹⁵N.

In the solid state, this compound can exhibit keto-enol tautomerism and exist in different polymorphic forms. ssNMR can distinguish between these forms, as the chemical shifts of carbon and nitrogen atoms are highly sensitive to their bonding environment and molecular packing. For instance, the carbon signal for the keto group (C=O) would appear at a different chemical shift compared to the enol carbon (C=C-OH). Similarly, the nitrogen environment in the amide tautomer is distinct from that in the imidic acid tautomer (-N=C(OH)-).

Furthermore, ssNMR can probe intermolecular hydrogen bonding, a key interaction in the crystal lattice of a molecule containing carboxylic acid and amide groups. The formation of hydrogen bonds, such as the dimerization of carboxylic acid groups or interactions between the amide N-H and a carbonyl oxygen, influences the electron density around the involved nuclei, leading to measurable changes in their chemical shifts. By comparing experimental ssNMR data with quantum chemical calculations for various possible conformations and packing arrangements, a detailed model of the solid-state structure can be constructed.

| Atom | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Structural Information Provided |

|---|---|---|---|

| Carboxylic C=O | 170-180 | 170-180 | Confirms presence of carboxylic acid group. Shift is sensitive to hydrogen bonding (dimerization). |

| Ketone C=O | 195-205 | N/A | Signature of the keto form. Absence indicates enol form is dominant. |

| Amide C=O | 165-175 | N/A (becomes C-OH) | Characteristic of the amide linkage. |

| Enol C=C-OH | N/A | 150-160 | Direct evidence for the enol tautomer. |

| Amide ¹⁵N | 110-130 | 220-240 (Imidic Acid N) | Distinguishes between amide and imidic acid tautomeric forms. |

Mass Spectrometry of this compound

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, the molecular formula is C₁₀H₁₁NO₃.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculation:

(10 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 193.073894 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula C₁₀H₁₁NO₃, distinguishing it from other possible formulas that have the same nominal mass of 193 Da.

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Difference from Target (mDa) |

|---|---|---|---|

| C₁₀H₁₁NO₃ (Target) | 193 | 193.073894 | 0.00 |

| C₈H₁₁N₃O₃ | 193 | 193.080041 | 6.15 |

| C₁₁H₁₅N₃O | 193 | 193.121512 | 47.62 |

| C₇H₇N₅O₂ | 193 | 193.059974 | -13.92 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion [M+H]⁺ or [M]⁺˙ at m/z 194 or 193) followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of this compound is expected to proceed through cleavages at its weakest bonds, primarily around the three functional groups.

A plausible fragmentation pathway for the protonated molecule ([C₁₀H₁₁NO₃+H]⁺, m/z 194) would involve:

Loss of Water: A neutral loss of H₂O (18 Da) from the carboxylic acid group, yielding a fragment at m/z 176.

Loss of Formic Acid: Decarboxylation combined with the loss of a proton, leading to a loss of HCOOH (46 Da) and a fragment at m/z 148.

Amide Bond Cleavage: Cleavage of the C-N bond is a common pathway for amides. nih.gov This can occur in two ways:

Formation of the benzoyl isocyanate ion or related structures, leading to a fragment corresponding to the aniline (B41778) cation at m/z 93 ([C₆H₅NH₂]⁺).

Formation of an acylium ion by cleavage of the N-phenyl bond, generating a fragment at m/z 118.

Keto Group Cleavage: Alpha-cleavage adjacent to the ketone can result in the loss of the acetyl group or related fragments.

These fragmentation patterns allow for the reconstruction of the molecule's connectivity, confirming the presence and arrangement of the phenylamino (B1219803), methyl, and propanoic acid moieties.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 194.08 | 176.07 | H₂O (18.01 Da) | [M+H-H₂O]⁺ |

| 194.08 | 148.08 | HCOOH (46.00 Da) | [M+H-HCOOH]⁺ |

| 194.08 | 120.04 | C₃H₄O₂ (72.04 Da) | Phenyl isocyanate ion, [C₆H₅NCO+H]⁺ |

| 194.08 | 93.06 | C₄H₅O₃ (101.02 Da) | Aniline fragment, [C₆H₅NH₂]⁺ |

| 176.07 | 148.08 | CO (27.99 Da) | Decarbonylation of the m/z 176 ion |

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present and their molecular environment. triprinceton.orgscitepress.org

Characteristic Absorption Bands and Functional Group Analysis

The structure of this compound contains several functional groups, each with characteristic vibrational frequencies.

Carboxylic Acid: The O-H stretching vibration gives rise to a very broad absorption band in the IR spectrum, typically between 3300 and 2500 cm⁻¹, due to strong intermolecular hydrogen bonding. The C=O stretch of the acid appears as a strong band around 1700-1725 cm⁻¹.

Ketone: The ketone C=O stretch is expected to produce a strong, sharp absorption in the IR spectrum between 1705 and 1725 cm⁻¹.

Secondary Amide: This group gives rise to several characteristic bands. The N-H stretching vibration appears around 3300 cm⁻¹. The amide C=O stretch (Amide I band) is a very strong absorption in the IR, typically found between 1630 and 1680 cm⁻¹. youtube.com The N-H bending vibration coupled with C-N stretching (Amide II band) occurs around 1530-1560 cm⁻¹. youtube.com

Aromatic Ring: C-H stretching vibrations on the phenyl ring are observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear as a series of bands in the 1600-1450 cm⁻¹ region.

Alkyl Groups: C-H stretching from the methyl and methine groups will be present in the 2975-2850 cm⁻¹ range.

The combination of three carbonyl groups (acid, ketone, amide) will result in a complex and potentially overlapping series of strong absorptions in the 1800-1600 cm⁻¹ region of the IR spectrum. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Amide (N-H) | Stretching | 3250-3350 | Medium | Medium |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Strong, Broad | Weak |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium | Strong |

| Alkyl (C-H) | Stretching | 2850-2975 | Medium | Strong |

| Ketone (C=O) | Stretching | 1705-1725 | Strong | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong | Medium |

| Amide (C=O) - Amide I | Stretching | 1630-1680 | Very Strong | Medium |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium-Strong | Strong |

| Amide (N-H bend) - Amide II | Bending | 1530-1560 | Medium | Weak |

Conformational Information from Vibrational Modes

The exact positions and shapes of vibrational bands are sensitive to the molecule's conformation and intermolecular interactions. For this compound, several conformational isomers (rotamers) may exist due to rotation around the C-N amide bond and the various C-C single bonds.

Hydrogen bonding has a profound effect on vibrational frequencies. The formation of a carboxylic acid dimer through hydrogen bonding typically causes a significant downward shift in the C=O stretching frequency and a dramatic broadening of the O-H stretch. The amide N-H and C=O groups can also participate in hydrogen bonding, which perturbs the Amide I and Amide II band positions. The Amide III band, which involves C-N stretching and N-H bending, is known to be particularly sensitive to conformational changes. acs.org

Low-frequency Raman spectroscopy (below 400 cm⁻¹) is especially useful for studying conformational isomers, as the modes in this region often correspond to collective vibrations of the molecular skeleton. Different conformers will have distinct sets of low-frequency modes, allowing for their identification and quantification in a sample. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra for different possible conformers, and comparison with experimental IR and Raman data can help determine the most stable conformation in the solid state or in solution. researchgate.net

Future Directions and Emerging Research Avenues for 2 Methyl 3 Oxo 3 Phenylamino Propanoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 2-methyl-3-oxo-3-(phenylamino)propanoic acid and its derivatives is a key area of ongoing research. While classical methods for the synthesis of β-keto amides exist, emerging strategies focus on improving yield, stereoselectivity, and environmental compatibility.

Eco-Friendly and Catalytic Approaches: Green chemistry principles are increasingly being applied to the synthesis of β-keto amides. Methodologies that minimize waste, avoid hazardous reagents, and utilize catalytic systems are at the forefront of this research. For instance, the use of solid acid catalysts or enzyme-based approaches could offer more sustainable alternatives to traditional methods that often require stoichiometric amounts of strong bases or coupling agents. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue to enhance efficiency and reduce environmental impact.

Microwave-Assisted and Flow Chemistry Synthesis: The application of microwave irradiation and continuous flow technologies offers significant advantages in terms of reduced reaction times, improved yields, and enhanced control over reaction parameters. researchgate.netsciengine.commdpi.comnii.ac.jp These techniques can be particularly beneficial for the synthesis of this compound derivatives, allowing for rapid optimization of reaction conditions and facilitating scale-up. The table below illustrates the potential of microwave-assisted synthesis in accelerating organic reactions.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

| Synthesis of quinoline derivatives | 60 min | 4 min | researchgate.net |

| Synthesis of triazole derivatives | 10 hours | 8-9 min | sciengine.com |

| Synthesis of phenylacrylamide derivatives | Not specified | Significant reduction | researchgate.net |

Enzymatic and Asymmetric Synthesis: The synthesis of chiral derivatives of this compound is of particular interest for applications in medicinal chemistry. Enzymatic approaches, utilizing lipases or other hydrolases, can offer high stereoselectivity in the synthesis of enantiomerically pure β-keto amides. nih.govthieme.deresearchgate.net Furthermore, the development of organocatalytic asymmetric methods, employing chiral amines or phosphoric acids, presents a powerful strategy for the enantioselective synthesis of this class of compounds. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com

Advanced Mechanistic Studies Under Non-Standard Conditions

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Advanced mechanistic studies, particularly under non-standard conditions, can provide valuable insights into the intricate details of these processes.

Computational and Spectroscopic Investigations: Computational modeling, using density functional theory (DFT) and other quantum chemical methods, can be employed to elucidate reaction pathways, predict transition state geometries, and understand the factors controlling stereoselectivity. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress in real-time and identify transient intermediates, providing experimental validation for theoretical predictions.

Keto-Enol Tautomerism and Reactivity: The keto-enol tautomerism of β-keto amides plays a pivotal role in their reactivity. Studies aimed at understanding the factors influencing this equilibrium, such as solvent effects, temperature, and the presence of catalysts, are of fundamental importance. Investigating the distinct reactivity of the keto and enol tautomers can lead to the development of novel and selective transformations.

Development of Catalytic Applications

The unique structural features of this compound make it a promising candidate for use as a ligand in transition metal catalysis. The presence of multiple coordination sites, including the amide and carbonyl groups, allows for the formation of stable metal complexes with potential catalytic activity.

Ligand Design and Metal Complex Synthesis: Research in this area will focus on the synthesis and characterization of novel metal complexes of this compound and its derivatives. By systematically varying the metal center and the substituents on the ligand scaffold, it is possible to fine-tune the electronic and steric properties of the resulting catalysts, thereby optimizing their performance in various catalytic transformations.

Applications in Cross-Coupling and Asymmetric Catalysis: Metal complexes derived from β-keto amides have the potential to catalyze a wide range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. thieme.dersc.org Of particular interest is the development of chiral catalysts for asymmetric transformations, which would enable the synthesis of enantiomerically enriched products of high value in the pharmaceutical and fine chemical industries.

Integration into Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds, which are prevalent in many biologically active molecules.

Multicomponent Reactions for Heterocyclic Synthesis: Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. This compound can serve as a versatile precursor in MCRs for the construction of a wide variety of heterocyclic systems, such as pyrazoles, pyrimidines, and pyridines. researchgate.net

Synthesis of Fused and Spirocyclic Systems: The development of novel synthetic strategies for the construction of fused and spirocyclic heterocyclic systems is a major focus of contemporary organic synthesis. The inherent functionality of this compound can be exploited in intramolecular cyclization reactions or tandem reaction sequences to generate these complex and often biologically active molecular architectures. nih.gov The synthesis of spiro[indoline-3,2′-oxazolidin]-2-imines from related starting materials highlights the potential in this area.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-oxo-3-(phenylamino)propanoic acid, and what reaction conditions are critical for high yields?

- Methodology :

- Buchwald-Hartwig Amination : A palladium-catalyzed coupling reaction between ethyl 2-(2-bromobenzyl)-2-methyl-3-oxopropanoate and aniline derivatives introduces the phenylamino group. Key conditions include using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours .

- Ester Hydrolysis : Post-amination, the ethyl ester group is hydrolyzed under acidic (HCl/THF/H₂O) or basic (NaOH/EtOH) conditions to yield the free carboxylic acid. Reaction monitoring via TLC or HPLC ensures complete conversion .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are used to isolate the product. Purity is confirmed by HPLC (>98%) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., methyl, phenylamino, and carbonyl groups). Key signals include δ ~2.1 ppm (CH₃), δ ~7.2–7.5 ppm (aromatic protons), and δ ~170–175 ppm (C=O) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity. Retention times are compared against synthetic intermediates and known impurities (e.g., unreacted ester or byproducts) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~264.1) and detects fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?

- Resolution Strategies :

- Chiral Auxiliaries : Use L-alanine or Boc-protected serine derivatives to induce stereocontrol during coupling steps. Diastereomeric intermediates are separated via fractional crystallization .

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol (80:20) to resolve enantiomers. Monitor optical rotation ([α]ᴅ) to confirm configuration .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalysts) to favor a single enantiomer during Buchwald-Hartwig amination .

Q. How do conflicting reports on dimerization behavior in propanoic acid derivatives inform stability studies of this compound?

- Data Contradiction Analysis :

- Excess Enthalpy Measurements : Calorimetric studies (e.g., mixing with acetic acid) quantify dimerization tendencies. Hydrogen bonding contributions are modeled using equations of state (e.g., NRHB theory) to predict aggregation in solvents like toluene .

- FT-IR Spectroscopy : Monitor O–H stretching (2500–3300 cm⁻¹) to detect intermolecular hydrogen bonding. Compare results across solvents (polar vs. nonpolar) to resolve discrepancies .

Q. What strategies minimize byproduct formation during oxidation/reduction reactions involving this compound?

- Reaction Optimization :

- Oxidation : For converting hydroxyl to ketone groups, use CrO₃ in acetic acid at 0–5°C to prevent overoxidation. Monitor reaction progress via TLC and quench with NaHSO₃ to neutralize excess reagent .

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C in ethanol) selectively reduces nitro to amino groups. Avoid NaBH₄, which may reduce the carbonyl group undesirably .

- Byproduct Identification : LC-MS and GC-MS analyze reaction mixtures for side products (e.g., deaminated or decarboxylated derivatives) .

Methodological Considerations

Q. What storage conditions preserve the stability of this compound?

- Stability Protocol :

- Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis of the amide bond.

- Avoid exposure to light (amber glass containers) and moisture (desiccants like silica gel) .

Q. How should researchers handle discrepancies in melting point or solubility data across studies?

- Reproducibility Measures :

- DSC Analysis : Differential scanning calorimetry determines precise melting points (reported range: 85–89°C for analogs) and identifies polymorphic forms .

- Solubility Testing : Use standardized buffers (pH 2–12) and shake-flask methods. Compare results with computational predictions (e.g., COSMO-RS) to validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.